molecular formula C12H14INO B13873997 (4-Iodophenyl)-piperidin-4-ylmethanone

(4-Iodophenyl)-piperidin-4-ylmethanone

Katalognummer: B13873997
Molekulargewicht: 315.15 g/mol
InChI-Schlüssel: ZCGDVAIFYMHKFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Iodophenyl)-piperidin-4-ylmethanone is an organic compound that features an iodophenyl group attached to a piperidinylmethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodophenyl)-piperidin-4-ylmethanone typically involves the reaction of 4-iodophenyl derivatives with piperidine under specific conditions. One common method involves the use of cyclopentanone oxime, which is slowly added to a chloroform suspension containing phosphorus pentachloride. The mixture is then heated and reacted with phosphorus oxychloride . This process results in the formation of the desired compound through a series of steps involving the formation and purification of intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing readily available raw materials and minimizing the need for complex purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Iodophenyl)-piperidin-4-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling reactions can produce biaryl compounds, while Sonogashira couplings yield alkynyl derivatives .

Wirkmechanismus

The mechanism of action of (4-Iodophenyl)-piperidin-4-ylmethanone involves its interaction with specific molecular targets. The compound can undergo bioorthogonal reactions, allowing it to modify peptides, proteins, and other biological molecules. These reactions are facilitated by the presence of functional groups that can participate in rapid and specific chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Iodophenyl)-piperidin-4-ylmethanone is unique due to its specific structure, which combines an iodophenyl group with a piperidinylmethanone moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Eigenschaften

Molekularformel

C12H14INO

Molekulargewicht

315.15 g/mol

IUPAC-Name

(4-iodophenyl)-piperidin-4-ylmethanone

InChI

InChI=1S/C12H14INO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2

InChI-Schlüssel

ZCGDVAIFYMHKFC-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.